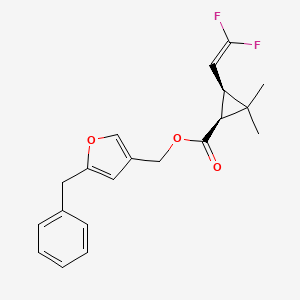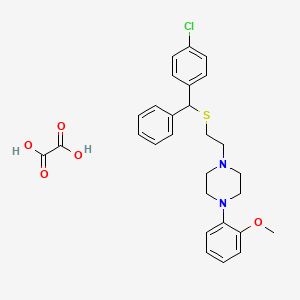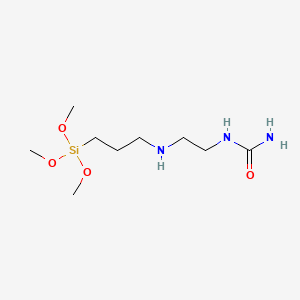
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is a chemical compound with the molecular formula C9H23N3O4Si. This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its structure, making it a unique organosilicon compound. It has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- typically involves the reaction of appropriate silicon-containing precursors with nitrogen and oxygen-containing reagents. One common method involves the use of silanes and amines under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the compound with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silicon-containing compounds, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mecanismo De Acción
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
7,10-Bis(hydroxymethyl)-3,3-dimethoxy-2-oxa-7,10-diaza-3-silaundecan-11-ol: A similar compound with hydroxymethyl groups instead of amide groups.
2,5-Bis(hydroxymethyl)-9,9-dimethoxy-10-oxa-2,5-diaza-9-silaundecan-1-ol: Another related compound with different substitution patterns.
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-amide, 3,3-dimethoxy- is unique due to its specific combination of silicon, oxygen, and nitrogen atoms, as well as its distinct functional groups.
Propiedades
Número CAS |
23779-33-1 |
|---|---|
Fórmula molecular |
C9H23N3O4Si |
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
2-(3-trimethoxysilylpropylamino)ethylurea |
InChI |
InChI=1S/C9H23N3O4Si/c1-14-17(15-2,16-3)8-4-5-11-6-7-12-9(10)13/h11H,4-8H2,1-3H3,(H3,10,12,13) |
Clave InChI |
QJPPPLJETZSLMG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNCCNC(=O)N)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



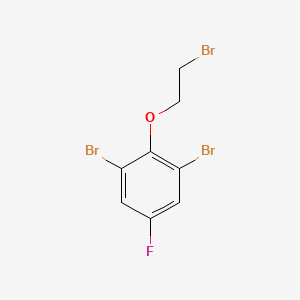
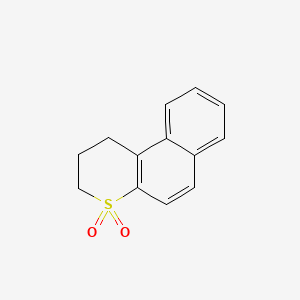
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
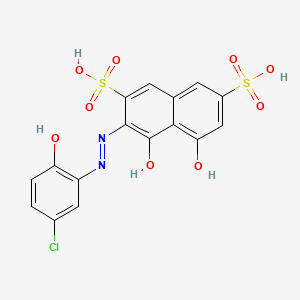
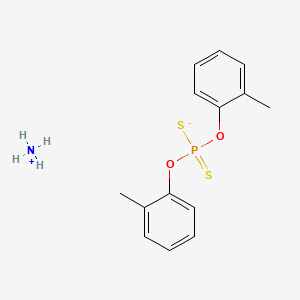
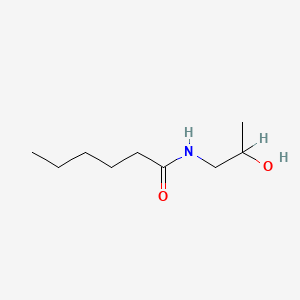

![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

